Coproporphyrin IV

Vue d'ensemble

Description

Coproporphyrin IV is a natural product found in Streptomyces venezuelae . It is a part of the heme biosynthetic pathway that produces porphyrins and heme . This pathway is characterized by the accumulation of toxic porphyrin precursors in the body due to deficiency of certain enzymes .

Synthesis Analysis

Coproporphyrin I (CPI) is an endogenous biomarker of organic anion transporting polypeptide 1B transporter (OATP1B) . The CPI plasma baseline was reported to increase with severity of chronic kidney disease (CKD) . A study investigated mechanisms contributing to altered CPI baseline in patients with CKD by extending a previously developed physiologically-based pharmacokinetic (PBPK) model to this patient population .

Molecular Structure Analysis

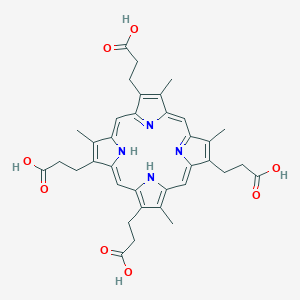

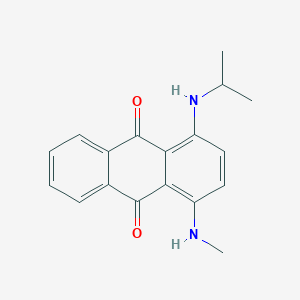

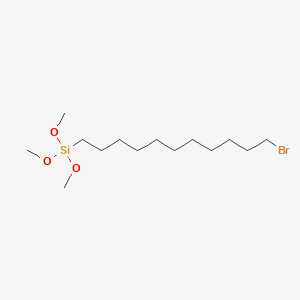

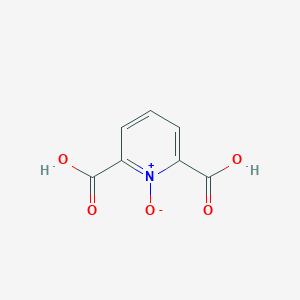

The molecular formula of Coproporphyrin IV is C36H38N4O8 . The exact mass is 654.26896418 g/mol and the monoisotopic mass is also 654.26896418 g/mol .

Chemical Reactions Analysis

Coproporphyrin I (CPI) and coproporphyrin-III (CP-III) have been identified as possible biomarkers for assessing drug-drug interactions involving hepatic drug transporters such as organic anion-transporting peptides (OATP), 1B1 and 1B3 .

Physical And Chemical Properties Analysis

The molecular weight of Coproporphyrin IV is 654.7 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 10 . The Rotatable Bond Count is 12 .

Applications De Recherche Scientifique

Identification and Analysis in Biological Samples

- Detection in Urine and Feces: Coproporphyrin IV, along with other isomers, has been identified in urine and feces. Studies have developed methods for detecting small amounts of coproporphyrin IV in human feces, revealing its presence in both healthy individuals and patients with porphyria variegata (Jacob et al., 1991).

- Urinary and Fecal Distribution in Porphyrias: Research has analyzed the distribution and relative proportions of coproporphyrin IV in patients with various types of porphyrias, providing insights into its diagnostic significance in these conditions (Kühnel et al., 1999).

Role in Diagnostics and Biomarker Research

- As an Endogenous Biomarker: Coproporphyrin I (CPI) has been evaluated as a selective endogenous biomarker for certain drug-drug interactions. The stability and low variability in baseline concentrations make it a potential marker for pharmacokinetic studies (Barnett et al., 2018).

- In Drug Metabolism and Disposition Studies: The absorption and disposition of coproporphyrin I in animal models have been studied to support its use as a biomarker for organic anion-transporting polypeptide inhibition (Gu et al., 2020).

Synthesis and Chemical Analysis

- Synthetic Methods: Research has been conducted on the synthesis of coproporphyrins, including coproporphyrin IV, through various methods, contributing to a deeper understanding of their chemical properties (Jackson et al., 1972).

- High-Performance Liquid Chromatography (HPLC): Techniques have been developed for the isocratic separation of coproporphyrin isomers, including coproporphyrin IV, using reversed-phase systems, enhancing the analytical capabilities in porphyrin research (Wright et al., 1983).

Potential Therapeutic Applications

- Photodynamic Therapy Agent: Studies have explored the use of coproporphyrin derivatives, such as zinc-coproporphyrin III, in photodynamic therapy (PDT). These compounds have shown potential due to their ability to generate singlet oxygen and low toxicity, suggesting possible applications in cancer treatment (Yamamoto et al., 2003).

Mécanisme D'action

Coproporphyrin I (CPI) is an endogenous biomarker of organic anion transporting polypeptide 1B transporter (OATP1B) . CPI plasma baseline was reported to increase with severity of chronic kidney disease (CKD) . The CPI model successfully recovered increased baseline and rifampin-mediated AUCR in patients with CKD by accounting for the following disease-related changes: 13% increase in fu,p, 29% and 39% decrease in CLactive in mild and moderate to severe CKD, respectively, decrease in CLR proportional to decline in glomerular filtration rate, and 27% decrease in ksyn in severe CKD .

Propriétés

IUPAC Name |

3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)23(7-11-35(45)46)31(39-27)16-32-24(8-12-36(47)48)20(4)28(40-32)15-30-22(6-10-34(43)44)18(2)26(38-30)13-25(17)37-29/h13-16,39-40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHWJGRQLRWYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864831 | |

| Record name | 3,3',3'',3'''-(3,8,12,17-Tetramethylporphyrin-2,7,13,18-tetrayl)tetrapropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coproporphyrin IV | |

CAS RN |

18372-11-7 | |

| Record name | Coproporphyrin IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018372117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the study of coproporphyrin excretion relevant in diseases like infectious hepatitis and jaundice?

A1: Coproporphyrin is an intermediate molecule in the heme biosynthesis pathway. Heme is essential for various biological processes, including oxygen transport in red blood cells. Disruptions in heme synthesis, often seen in liver diseases like hepatitis and jaundice, can lead to the accumulation and increased excretion of specific porphyrin precursors, including coproporphyrin, in the urine. [] This makes urinary coproporphyrin levels a potential biomarker for assessing liver function and diagnosing certain diseases. The study aimed to investigate the differences in coproporphyrin excretion patterns between these diseases to improve diagnostic accuracy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)